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Compound of Interest

Compound Name: BAY 1003803

Cat. No.: B15144598 Get Quote

Clarification on BAY 1003803
Initial analysis revealed that BAY 1003803 is a glucocorticoid receptor agonist intended for

topical use in conditions like psoriasis or atopic dermatitis.[1][2] This mechanism is distinct from

that of Selective Estrogen Receptor Modulators/Degraders (SERMs/SERDs), which target the

estrogen receptor signaling pathway crucial in hormone receptor-positive (HR+) breast cancer.

Therefore, a direct head-to-head comparison of BAY 1003803 with SERDs is not scientifically

appropriate, as they belong to different drug classes and address different therapeutic areas.

This guide will focus on the comparison of prominent SERDs used in oncology.

A Comparative Guide to Selective Estrogen
Receptor Degraders (SERDs)
This guide provides a head-to-head comparison of key Selective Estrogen Receptor Degraders

(SERDs), a class of drugs targeting estrogen receptor-positive (ER+) breast cancers. The

comparison focuses on fulvestrant, the first-in-class SERD, and the next-generation oral

SERDs: elacestrant, camizestrant, and amcenestrant.

Mechanism of Action
Selective Estrogen Receptor Degraders (SERDs) are a class of endocrine therapy that function

by binding to the estrogen receptor (ER). This binding action both antagonizes (blocks) the

receptor's activity and induces a conformational change that marks the receptor for

proteasomal degradation, thereby reducing the total number of ER proteins within the cancer
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cell.[3] This dual mechanism of blocking and degrading the primary driver of tumor growth in

ER+ breast cancer offers a potent therapeutic strategy, particularly in tumors that have

developed resistance to other endocrine therapies like aromatase inhibitors or SERMs (e.g.,

tamoxifen).[3][4]
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Caption: Mechanism of Action of Selective Estrogen Receptor Degraders (SERDs).

Head-to-Head Comparison of SERDs
The development of SERDs has evolved from the intramuscular fulvestrant to a new generation

of orally bioavailable agents designed for improved convenience and potentially enhanced

efficacy.[3][5]

Fulvestrant (Faslodex®): The first-in-class SERD, administered as an intramuscular injection.

It has been a standard of care in ER+ advanced breast cancer for nearly two decades.[6][7]
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Elacestrant (Orserdu®): The first oral SERD to receive FDA approval, specifically for patients

with ER+, HER2-negative, ESR1-mutated advanced or metastatic breast cancer following at

least one line of endocrine therapy.[8][9]

Camizestrant (AZD9833): An investigational next-generation oral SERD that has shown

superiority over fulvestrant in a Phase II trial.[7][10]

Amcenestrant (SAR439859): An investigational oral SERD. Its clinical development was

halted after Phase II and III trials did not meet their primary endpoints of improving

progression-free survival.[11][12]

Quantitative Data Presentation
The following tables summarize key efficacy and safety data from pivotal clinical trials.

Table 1: Comparative Efficacy of SERDs in Clinical Trials
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Metric Fulvestrant

Elacestrant

(EMERALD

Trial)[6][13]

Camizestrant

(SERENA-2

Trial)[10][14]

Amcenestrant

(AMEERA-3

Trial)[15][16]

Comparator
Anastrozole /

Placebo / SOC

Standard of Care

(SOC) including

Fulvestrant or AI

Fulvestrant

Treatment of

Physician's

Choice (TPC)

Median PFS

(Overall

Population)

3.7 - 16.6

months (varies

by trial & line of

therapy)[14][17]

[18]

2.8 months
7.2 months

(75mg dose)
3.6 months

Median PFS

(Comparator

Arm)

N/A 1.9 months 3.7 months 3.7 months

Hazard Ratio

(Overall

Population)

N/A 0.70 (p=0.002)
0.58 (75mg vs

Fulvestrant)
1.051 (p=0.643)

Median PFS

(ESR1-mutant

Population)

2.2 months (in

SERENA-2)[19]
3.8 months

6.3 months

(75mg dose)

3.7 months

(numerical

improvement vs

2.0 for TPC)[16]

Hazard Ratio

(ESR1-mutant

Population)

N/A 0.55 (p=0.0005)
0.33 (75mg vs

Fulvestrant)
0.9

Objective

Response Rate

(ORR)

~19% (second-

line setting)[20]

Not Reported as

Primary Endpoint

15.7% (75mg

dose)

Not Reported as

Primary Endpoint

Clinical Benefit

Rate (CBR) at 24

weeks

~40% (varied

settings)[6]

Not Reported as

Primary Endpoint

48.8% (75mg

dose)

33.9%

(monotherapy,

AMEERA-1)[21]
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PFS: Progression-Free Survival; SOC: Standard of Care; TPC: Treatment of Physician's

Choice; AI: Aromatase Inhibitor. Data represents findings from key registrational or comparative

trials.

Table 2: Comparative Safety and Tolerability of SERDs

Adverse Event

(Any Grade)
Fulvestrant

Elacestrant

(EMERALD)

[13][22]

Camizestrant

(SERENA-2)

[10]

Amcenestrant

(AMEERA-3)

[16]

Nausea Common 35.0% Low incidence
18% (with

palbociclib)[8]

Fatigue/Asthenia Common 19.0% Common
18% (with

palbociclib)[8]

Injection Site

Pain
Common N/A (Oral) N/A (Oral) N/A (Oral)

Photopsia (visual

disturbances)
Not reported Not reported

Common (mostly

Grade 1)
Not reported

Bradycardia

(slow heart rate)
Not reported Not reported

Common (mostly

asymptomatic/Gr

ade 1)

No significant

cardiac findings

reported[8]

Grade ≥3

Treatment-

Related AEs

Low 7.2%
Infrequent (2-

3%)
21.7%

Discontinuation

due to AEs
Low 3.4% 2-3%

Not significantly

different from

TPC

Detailed Experimental Protocols
Pivotal Clinical Trial Methodologies
1. EMERALD Trial (Elacestrant):

Design: A randomized, open-label, multicenter, Phase III trial.[6][13]
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Patient Population: Enrolled 477 postmenopausal women and men with ER+/HER2-

advanced or metastatic breast cancer who had experienced disease progression on one or

two prior lines of endocrine therapy, including a mandatory prior line with a CDK4/6 inhibitor.

[6][13]

Intervention: Patients were randomized 1:1 to receive either oral elacestrant (400 mg daily)

or standard of care (SOC) endocrine therapy, which was the investigator's choice of

fulvestrant or an aromatase inhibitor.[23]

Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) in the

overall patient population and in the subgroup of patients with detectable ESR1 mutations in

their tumors.[13]

2. SERENA-2 Trial (Camizestrant):

Design: A randomized, open-label, parallel-group, multicenter Phase II trial.[10][24]

Patient Population: Enrolled 240 postmenopausal women with ER+/HER2- advanced breast

cancer that had progressed on or after at least one line of endocrine therapy for advanced

disease. Prior treatment with a CDK4/6 inhibitor was permitted.[24]

Intervention: Patients were randomized 1:1:1:1 to one of three doses of oral camizestrant (75

mg, 150 mg, or 300 mg daily) or fulvestrant (500 mg intramuscularly).[24]

Primary Endpoint: The primary endpoint was investigator-assessed PFS for the camizestrant

arms versus the fulvestrant arm.[10]

3. AMEERA-3 Trial (Amcenestrant):

Design: An open-label, randomized, Phase II trial.[15][25]

Patient Population: Enrolled 290 patients with ER+/HER2- advanced breast cancer who had

progressed after one or two previous lines of endocrine therapy.[15][16]

Intervention: Patients were randomized 1:1 to receive either oral amcenestrant or the

treatment of physician's choice (TPC), which could include fulvestrant, an aromatase

inhibitor, or tamoxifen.[11][15]
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Primary Endpoint: The primary endpoint was PFS as determined by an independent central

review.[16][25]

Generalized Phase III SERD Trial Workflow

Patient Screening
(ER+/HER2- aBC, Prior ET/CDK4/6i)

Randomization (1:1)

Arm A:
Oral SERD (e.g., Elacestrant)

Arm B:
Standard of Care (e.g., Fulvestrant)

Treatment Until Progression
or Unacceptable Toxicity

Tumor Assessment
(e.g., every 8 weeks)

Primary Endpoint Analysis:
Progression-Free Survival (PFS)

Progression Event

Secondary Endpoints:
Overall Survival, ORR, Safety
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Caption: Generalized workflow for a pivotal SERD clinical trial.

Summary and Conclusion
The landscape of endocrine therapy for ER+/HER2- advanced breast cancer is evolving with

the introduction of novel oral SERDs.

Elacestrant is the first oral SERD to gain regulatory approval, demonstrating a statistically

significant PFS benefit over standard of care, particularly in the difficult-to-treat ESR1-mutant

population.[6][13][22]

Camizestrant has shown compelling Phase II data, demonstrating a significant and clinically

meaningful improvement in PFS compared to fulvestrant, both in the overall and ESR1-

mutant populations.[7][10][19] Its favorable safety profile and superior efficacy position it as a

promising future therapeutic option.

Amcenestrant did not demonstrate a PFS benefit over physician's choice of therapy in the

AMEERA-3 trial, leading to the discontinuation of its clinical development program.[11][12]

[15]

Fulvestrant remains a clinically important SERD and a common comparator in clinical trials,

but its intramuscular administration and lower efficacy compared to next-generation oral

SERDs in some studies highlight the need for improved options.[3][6]

For researchers and drug development professionals, the data indicates that the next

generation of oral SERDs, such as elacestrant and camizestrant, offer significant advantages

over the first-generation agent, fulvestrant. The improved efficacy, especially in patients with

ESR1 mutations, and the convenience of oral administration represent a substantial

advancement in the management of ER+ advanced breast cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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